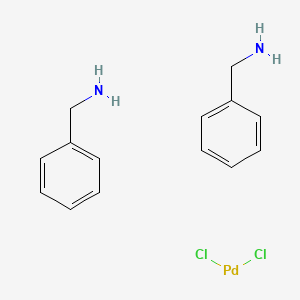
Dichlorobis(benzylamine)palladium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis(benzylamine)palladium(II) is a coordination compound with the molecular formula C14H18Cl2N2Pd It is a palladium complex where the palladium metal is coordinated with two benzylamine ligands and two chloride ions
准备方法
Synthetic Routes and Reaction Conditions
Dichlorobis(benzylamine)palladium(II) can be synthesized through the reaction of palladium(II) chloride with benzylamine in an appropriate solvent. The reaction typically involves dissolving palladium(II) chloride in a solvent such as ethanol or methanol, followed by the addition of benzylamine. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is usually isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for Dichlorobis(benzylamine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent choice, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Dichlorobis(benzylamine)palladium(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The benzylamine ligands can be substituted with other ligands, leading to the formation of different palladium complexes.
Oxidation and Reduction Reactions: The palladium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Coupling Reactions: It can act as a catalyst in coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other amines or phosphines, and the reactions are typically carried out in solvents like ethanol or methanol.
Coupling Reactions: Reagents such as aryl halides, boronic acids, and alkynes are used, often in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: New palladium complexes with different ligands.
Coupling Reactions: Biaryl compounds, styrenes, and other coupled products.
科学研究应用
Dichlorobis(benzylamine)palladium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions.
Biology: Research is ongoing into its potential use in biological systems, including its interactions with biomolecules.
Medicine: There is interest in its potential as a precursor for developing new pharmaceuticals.
Industry: It is used in the production of fine chemicals and materials, particularly in the synthesis of complex organic molecules.
作用机制
The mechanism by which Dichlorobis(benzylamine)palladium(II) exerts its effects is primarily through its role as a catalyst. The palladium center facilitates the formation and breaking of chemical bonds, allowing for the efficient coupling of organic molecules. The benzylamine ligands stabilize the palladium center and can influence the reactivity and selectivity of the catalyst.
相似化合物的比较
Similar Compounds
Dichlorobis(triphenylphosphine)palladium(II): Another palladium complex with triphenylphosphine ligands instead of benzylamine.
Tetrakis(triphenylphosphine)palladium(0): A palladium(0) complex with four triphenylphosphine ligands.
Bis(diphenylphosphino)ferrocene palladium(II) dichloride: A palladium complex with diphenylphosphinoferrocene ligands.
Uniqueness
Dichlorobis(benzylamine)palladium(II) is unique due to its specific ligand environment, which can influence its catalytic properties and reactivity. The benzylamine ligands provide a different electronic and steric environment compared to phosphine ligands, potentially leading to different reaction outcomes and selectivities.
属性
分子式 |
C14H18Cl2N2Pd |
|---|---|
分子量 |
391.6 g/mol |
IUPAC 名称 |
dichloropalladium;phenylmethanamine |
InChI |
InChI=1S/2C7H9N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H,6,8H2;2*1H;/q;;;;+2/p-2 |
InChI 键 |
DZGZTKMCZIWUKX-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)CN.C1=CC=C(C=C1)CN.Cl[Pd]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[Methyl(phenyl)amino]pyridine-3-carbonitrile](/img/structure/B12315016.png)
![1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12315024.png)
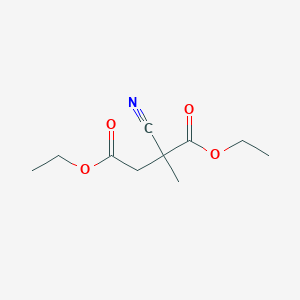
![[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12315040.png)
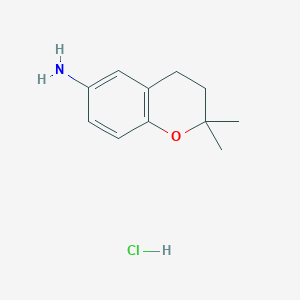
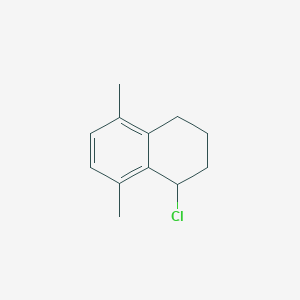

![Cis-tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B12315060.png)

![1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B12315083.png)
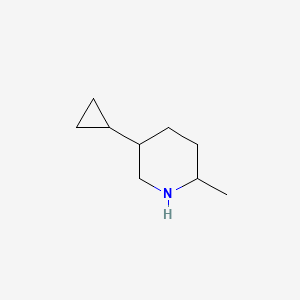
![1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione](/img/structure/B12315090.png)

